molecular formula C11H14FN3O6 B12062998 Capecitabine Impurity M

Capecitabine Impurity M

Cat. No.: B12062998
M. Wt: 303.24 g/mol
InChI Key: KYPRNCZVBFLOSP-FJGDRVTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Capecitabine Impurity M, chemically known as (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate, is a byproduct found during the synthesis of Capecitabine. Capecitabine is an oral chemotherapy drug used primarily in the treatment of colorectal and breast cancers. Impurities like this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capecitabine Impurity M is typically formed during the multi-step synthesis of Capecitabine. The synthesis involves the condensation of 5-fluorouracil with a sugar moiety, followed by several protection and deprotection steps. The impurity can arise from incomplete reactions or side reactions during these steps.

Industrial Production Methods: In industrial settings, the production of Capecitabine involves stringent control of reaction conditions to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and separate impurities, including this compound, ensuring they remain within acceptable limits .

Chemical Reactions Analysis

Types of Reactions: Capecitabine Impurity M can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups present in the compound.

    Reduction: This can lead to the formation of different derivatives.

    Substitution: This can occur at the fluorine or carbamate groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .

Scientific Research Applications

Capecitabine Impurity M is primarily used in the pharmaceutical industry for:

Mechanism of Action

The mechanism of action of Capecitabine Impurity M is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and reactivity is crucial for ensuring the overall safety and efficacy of Capecitabine. The molecular targets and pathways involved would likely be similar to those of Capecitabine, focusing on the inhibition of thymidylate synthase, which is essential for DNA synthesis .

Comparison with Similar Compounds

    Capecitabine Impurity A: (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate.

    Capecitabine Impurity B: (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate.

Uniqueness: Capecitabine Impurity M is unique due to its specific structural configuration and the conditions under which it forms. Unlike other impurities, it may have distinct reactivity and stability profiles, making its identification and control particularly important in the pharmaceutical manufacturing process .

Properties

Molecular Formula

C11H14FN3O6

Molecular Weight

303.24 g/mol

IUPAC Name

methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1

InChI Key

KYPRNCZVBFLOSP-FJGDRVTGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Origin of Product

United States

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